4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It features a benzamide core substituted with a 4-fluoro group and a 6-isopropylbenzo[d]thiazol-2-yl moiety.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption can lead to cell death
Pharmacokinetics
Similar compounds with a thiazole ring are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could impact the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of DprE1 and the subsequent disruption of arabinogalactan biosynthesis can lead to the death of mycobacterial cells . This makes this compound a potential candidate for the development of new anti-tubercular drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the benzamide core: The benzamide core can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the benzo[d]thiazole derivative to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Pharmaceuticals: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Agrochemicals: It may serve as a precursor for the synthesis of new agrochemical agents.
Material Science: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
Uniqueness
4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is unique due to the presence of the 4-fluoro group and the 6-isopropylbenzo[d]thiazol-2-yl moiety, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10(2)12-5-8-14-15(9-12)22-17(19-14)20-16(21)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBVHXXYBYLVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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